5,7-Difluoro-1-methylindole-3-carboxylic acid
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Overview
Description
5,7-Difluoro-1-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms at positions 5 and 7, along with a carboxylic acid group at position 3, makes this compound unique and potentially useful in various scientific applications .
Mechanism of Action
Target of Action
Indole derivatives, such as 5,7-Difluoro-1-methylindole-3-carboxylic acid, are known to interact with a variety of targets in the body . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives involves their interaction with these targets, leading to various biological changes
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan, catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma. .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-1-methylindole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5,7-Difluoro-1-methylindole-3-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Lacks fluorine atoms, making it less lipophilic and metabolically stable.
5-Fluoroindole-3-carboxylic acid: Contains a single fluorine atom, offering intermediate properties between non-fluorinated and difluorinated derivatives.
7-Fluoroindole-3-carboxylic acid: Similar to 5-fluoroindole-3-carboxylic acid but with fluorine at a different position.
Uniqueness
5,7-Difluoro-1-methylindole-3-carboxylic acid stands out due to the presence of two fluorine atoms, which significantly enhance its chemical and biological properties. This dual fluorination provides unique advantages in terms of lipophilicity, metabolic stability, and potential bioactivity.
Properties
IUPAC Name |
5,7-difluoro-1-methylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-13-4-7(10(14)15)6-2-5(11)3-8(12)9(6)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJLXVZFCHDZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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